molecular formula C21H17ClFN7O B3413429 1-(4-chlorobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946229-88-5

1-(4-chlorobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B3413429
CAS No.: 946229-88-5
M. Wt: 437.9 g/mol
InChI Key: ALFGGAFGOZEVAB-UHFFFAOYSA-N
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Description

This compound, 1-(4-chlorobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine, is a recognized and potent ATP-competitive inhibitor of Discoidin Domain Receptor 1 (DDR1) , demonstrating high selectivity over the closely related DDR2 and a broad panel of other kinases. DDR1 is a receptor tyrosine kinase activated by various collagens and is implicated in critical cellular processes including proliferation, differentiation, and migration. Its aberrant signaling is a key factor in the progression of fibrotic diseases and multiple cancers , particularly in promoting tumor cell invasion, metastasis, and the remodeling of the extracellular matrix. The primary research value of this inhibitor lies in its utility as a precise chemical probe to dissect the complex biological functions of DDR1 in these pathological contexts. By selectively blocking collagen-induced DDR1 autophosphorylation and its downstream signaling pathways, this molecule enables researchers to investigate the therapeutic potential of DDR1 inhibition. It is therefore a critical tool for in vitro and in vivo studies aimed at understanding cancer biology , mechanisms of organ fibrosis, and for validating DDR1 as a druggable target in preclinical models.

Properties

IUPAC Name

(4-chlorophenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN7O/c22-15-3-1-14(2-4-15)21(31)29-11-9-28(10-12-29)19-18-20(25-13-24-19)30(27-26-18)17-7-5-16(23)6-8-17/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFGGAFGOZEVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic compound known for its potential biological activities. With a molecular formula of C21H17ClFN7O and a molecular weight of 437.9 g/mol, this compound features a unique structural arrangement that includes a piperazine ring and a triazolo-pyrimidine moiety. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Properties

Recent studies have indicated that compounds with triazole and pyrimidine structures exhibit significant antimicrobial activity. The triazolo[4,5-d]pyrimidine core in this compound suggests potential efficacy against various pathogens. For instance:

  • Antibacterial Activity : Compounds similar to 1-(4-chlorobenzoyl)-4-[3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazine have shown moderate to high antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The structure-activity relationship indicates that the presence of electron-withdrawing groups enhances antibacterial potency.
  • Antifungal Activity : The antifungal properties of triazole derivatives have been documented extensively. Compounds with similar scaffolds have demonstrated good antifungal activity against strains like Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) ranging from 0.06 to 2 μg/mL .

Anticancer Activity

The piperazine and triazole components are known for their anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines:

  • Mechanism of Action : The anticancer activity is often attributed to the ability of the compound to inhibit certain enzymes involved in cancer cell proliferation. For example, compounds with similar structures have been shown to inhibit topoisomerase and induce apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its efficacy include:

  • Substituent Effects : The presence of halogen substituents (like chlorine and fluorine) on the aromatic rings significantly affects the biological activity. For instance, fluorinated compounds often exhibit enhanced lipophilicity and better cell membrane penetration .
  • Ring Configuration : The configuration of the triazole and piperazine rings plays a critical role in determining the binding affinity to biological targets .

Case Study 1: Antibacterial Efficacy

A study conducted by Barbuceanu et al. evaluated several triazole derivatives for their antibacterial properties. The most active compounds demonstrated MIC values significantly lower than conventional antibiotics, indicating a potential for developing new antibacterial agents based on the triazolo-pyrimidine scaffold .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that derivatives similar to 1-(4-chlorobenzoyl)-4-[3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazine exhibited potent cytotoxicity against breast and lung cancer cells. The mechanisms involved were linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Comparison with Similar Compounds

Triazolo[4,5-d]Pyrimidine Derivatives

Compounds with the triazolo[4,5-d]pyrimidine scaffold, such as 16m and 7v (), share structural similarities with the target compound. Key differences include:

  • 16m: Contains a difluorophenyl-cyclopropylamino group and a sugar-like cyclopentane-dioxolane moiety. This compound demonstrated antiplatelet activity, suggesting the triazolo-pyrimidine core may play a role in modulating platelet aggregation .
  • 7v : Features a cyclopentane-triol substituent, which improves solubility compared to the target compound’s 4-chlorobenzoyl group.

Table 1: Triazolo[4,5-d]Pyrimidine Derivatives

Compound Substituents Biological Activity Key Feature Reference
Target Compound 4-chlorobenzoyl, 4-fluorophenyl Hypothesized adenosine ligand High lipophilicity
16m Difluorophenyl-cyclopropylamino, dioxolane Antiplatelet activity Enhanced stereochemical complexity
7v Cyclopentane-triol Improved solubility Polar substituents

Piperazine-Containing Heterocycles

Piperazine fragments are common in kinase inhibitors and receptor modulators. Examples include:

  • 6-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (): Shares a triazolo-pyridazine core and bis(4-fluorophenyl) substituents. The trifluoromethyl group may enhance metabolic stability compared to the target’s chlorobenzoyl group.

Table 2: Piperazine-Linked Heterocycles

Compound Core Structure Substituents Biological Target Synthesis Yield Reference
Target Compound Triazolo[4,5-d]pyrimidine 4-chlorobenzoyl, 4-fluorophenyl Adenosine receptors Not reported
Triazolo[4,3-b]pyridazine Bis(4-fluorophenyl)butyl, CF3 Undisclosed Not reported
MK86 Pyrazolo[1,5-a]pyrimidinone 4-chlorophenyl Kinase inhibition 3%

Fluorophenyl-Substituted Analogs

The 4-fluorophenyl group is prevalent in compounds targeting adenosine receptors () and kinase inhibitors. For example:

  • Ticagrelor analogs (): Use fluorophenyl groups to optimize binding to P2Y12 receptors. The target compound’s 4-fluorophenyl moiety may similarly enhance affinity for adenosine A2A/A3 receptors .
  • Pyridazinones (): Derivatives with 2-fluorophenyl-piperazine showed moderate activity in preliminary screens, suggesting substituent position (2- vs. 4-fluorophenyl) influences potency.

Q & A

Q. What are the key structural motifs in this compound, and how do they influence its potential bioactivity?

The compound features three critical motifs:

  • Triazolo-pyrimidine core : Known for intercalating with DNA or binding to kinase ATP pockets, enabling anticancer or antimicrobial activity .
  • Piperazine group : Enhances solubility and serves as a flexible linker for binding to receptors (e.g., GPCRs or serotonin/dopamine transporters) .
  • 4-Chlorobenzoyl and 4-fluorophenyl substituents : Electron-withdrawing groups that stabilize π-π stacking interactions with aromatic residues in biological targets, improving binding affinity .
    Methodological Insight : Use X-ray crystallography or molecular docking to map interactions between these motifs and target proteins (e.g., kinases or G-quadruplex DNA) .

Q. What synthetic routes are feasible for synthesizing triazolo-pyrimidine-piperazine hybrids?

A multi-step approach is typical:

Triazolo-pyrimidine core synthesis : Cyclocondensation of 5-amino-1H-1,2,3-triazole-4-carbonitrile with substituted aldehydes under acidic conditions .

Piperazine coupling : Use Buchwald-Hartwig amination or nucleophilic substitution to attach the piperazine group at the 7-position of the triazolo-pyrimidine core. Optimize with Pd/C or CuI catalysts in DMF at 80–100°C .

Functionalization : Introduce the 4-chlorobenzoyl group via acyl chloride reactions in anhydrous dichloromethane .
Key Challenge : Monitor reaction pH and temperature to minimize side products (e.g., over-alkylation) .

Q. What safety protocols are essential for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential respiratory irritancy from piperazine derivatives .
  • Storage : In airtight containers at –20°C to prevent degradation .
    Note : Screen for mutagenicity using Ames tests, as some piperazine analogs generate nitrosamine byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Catalyst screening : Compare Pd/C, CuI, and Ni catalysts for coupling efficiency. Pd/C often provides higher yields (>60%) for triazolo-pyrimidine-piperazine bonds .
  • Solvent optimization : Test polar aprotic solvents (DMF, DMSO) versus dichloromethane. DMF enhances solubility of intermediates but may require post-reaction dialysis .
  • Temperature control : Gradual heating (60°C → 100°C) reduces decomposition of heat-sensitive substituents (e.g., fluorophenyl groups) .
    Data Analysis : Use HPLC-MS to quantify intermediates and adjust stoichiometry iteratively .

Q. How can contradictory structure-activity relationship (SAR) data be resolved?

Case Study : Piperazine modifications (e.g., β-cyclodextran conjugation) may reduce toxicity but also decrease bioactivity due to steric hindrance . Methodology :

  • Comparative SAR : Synthesize analogs with/without substituents (e.g., methyl vs. ethyl groups) and test in parallel assays .
  • Computational modeling : Use DFT calculations to assess electronic effects or molecular dynamics to simulate binding pocket accessibility .
  • Validate hypotheses : Cross-reference in vitro cytotoxicity (e.g., MTT assays) with in silico predictions to identify outliers .

Q. What in vitro assays are most suitable for evaluating anticancer potential?

  • Cytotoxicity screening : Use MDA-MB-231 (breast cancer) or HeLa cells with MTT assays. IC50 values <10 μM indicate promising activity .
  • Apoptosis induction : Measure caspase-3/7 activation via fluorometric assays or Annexin V-FITC staining .
  • Target specificity : Perform kinase inhibition profiling (e.g., EGFR, VEGFR2) at 1–100 nM concentrations to identify primary targets .

Q. How can binding affinity to biological targets (e.g., G-quadruplex DNA) be assessed?

  • Biophysical assays :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) at varying compound concentrations (1–1000 nM) .
    • Circular Dichroism (CD) : Monitor structural changes in G-quadruplex DNA upon ligand binding (e.g., telomeric sequences) .
  • Computational methods :
    • Molecular docking (AutoDock Vina) : Predict binding poses and ΔG values for triazolo-pyrimidine interactions with DNA grooves .
    • MD simulations (GROMACS) : Assess stability of ligand-DNA complexes over 100-ns trajectories .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-chlorobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

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